2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol
Description
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol is a compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a nitrofuran moiety, which is known for its antibacterial properties, and a piperazine ring, which is commonly found in various pharmacologically active compounds.
Properties
IUPAC Name |
2-[4-[(5-nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c15-8-7-12-3-5-13(6-4-12)9-10-1-2-11(18-10)14(16)17/h1-2,15H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCHWRJFLUNOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 5-nitrofurfural with piperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as acetic acid or hydrochloric acid may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial properties against various bacterial strains.
Medicine: Potential use as an antibacterial agent in the treatment of infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The antibacterial activity of 2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol is primarily attributed to the nitrofuran moiety. The compound exerts its effects by interfering with bacterial DNA synthesis and repair mechanisms. The nitrofuran group undergoes reduction within the bacterial cell, generating reactive intermediates that cause DNA damage and ultimately lead to cell death. The piperazine ring enhances the compound’s ability to penetrate bacterial cell membranes, increasing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative with antibacterial properties.
Furazolidone: A nitrofuran compound used to treat bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]ethanol is unique due to the presence of both the nitrofuran and piperazine moieties, which confer enhanced antibacterial activity and improved pharmacokinetic properties compared to other nitrofuran derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
